Echinacoside

説明

Significance in Phytomedicine and Natural Product Research

Echinacoside has garnered significant attention in phytomedicine and natural product research due to its wide range of observed pharmacological activities. nih.govdiscovery.csiro.au Traditionally, plants containing this compound have been used for various purposes, including as anti-diabetic, anti-inflammatory, anti-fatigue, and anti-aging agents. nih.gov Modern research has expanded on these traditional uses, investigating the compound's potential therapeutic effects in a variety of health conditions.

A substantial body of research has focused on the neuroprotective properties of this compound. mdpi.comnih.gov Studies suggest it may have beneficial effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. mdpi.comnih.govd-nb.info The proposed mechanisms for these effects are multifaceted and include antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.govresearchgate.net

The anti-inflammatory and antioxidant properties of this compound are considered crucial to its biological activity. taylorandfrancis.comfrontiersin.org The phenolic hydroxyl groups within its structure are thought to be key to its antioxidant capabilities. nih.gov Research has demonstrated its ability to scavenge free radicals and modulate inflammatory pathways. researchgate.netumw.edu.pl For instance, it has been shown to suppress inflammatory markers in various experimental models. mdpi.com

Furthermore, this compound has been investigated for its potential in other areas, including bone protection, liver protection, and immunomodulatory effects. researchgate.nettaylorandfrancis.com Its role in mitigating oxidative stress and inflammation has been explored in the context of osteoarthritis and skin damage. taylorandfrancis.com

Table 1: Investigated Pharmacological Activities of this compound

| Pharmacological Activity | Investigated Effects | Key Research Findings |

| Neuroprotection | Protection against neuronal damage in models of Parkinson's and Alzheimer's diseases. mdpi.comnih.gov | Attenuates neurotoxicity, reduces apoptosis, and modulates signaling pathways related to neurodegeneration. nih.govd-nb.infofrontiersin.org |

| Anti-inflammatory | Reduction of inflammatory markers in various models. mdpi.com | Suppresses pro-inflammatory cytokines and enzymes. mdpi.comumw.edu.pl |

| Antioxidant | Scavenging of free radicals and reduction of oxidative stress. frontiersin.orgresearchgate.net | Protects against oxidative damage induced by various agents. mdpi.com The phenolic hydroxyl groups are crucial for this activity. nih.gov |

| Bone Protection | Potential to prevent bone loss in osteoporosis models. taylorandfrancis.com | May protect against glucocorticoid-induced osteoblast apoptosis. taylorandfrancis.com |

| Hepatoprotection | Attenuation of acute liver injury in animal models. mdpi.com | Reduces levels of liver enzymes and inflammatory markers associated with liver damage. mdpi.com |

| Wound Healing | Promotion of wound closure and tissue regeneration. nih.govmdpi.com | Reduces inflammation and oxidative stress at the wound site. mdpi.com |

Overview of Current Research Landscape and Emerging Trends

The current research landscape for this compound is dynamic, with a focus on elucidating its mechanisms of action and exploring its full therapeutic potential. nih.govnih.gov While numerous preclinical studies have highlighted its promise, several key areas are the subject of ongoing investigation. mdpi.comnih.gov

A significant trend is the detailed investigation of the molecular pathways through which this compound exerts its effects. mdpi.comnih.gov Researchers are employing advanced techniques to identify specific cellular targets and signaling cascades, such as the Nrf2/Drp1 and JAK1/STAT3 pathways. umw.edu.plnih.gov This deeper understanding is crucial for validating its therapeutic potential.

Another area of focus is the biosynthesis of this compound. nih.gov Scientists have recently elucidated the complete biosynthetic pathway in Cistanche tubulosa, identifying the genes and enzymatic steps involved. nih.gov This knowledge opens the door for biotechnological production of this compound and related phenylethanoid glycosides through heterologous expression in other organisms, which could provide a more sustainable and controlled source of the compound. nih.govtandfonline.com

Despite promising preclinical data, a notable gap in the research is the limited number of reliable clinical trials in humans. mdpi.comnih.gov Future research will need to bridge this gap to confirm the efficacy of this compound in clinical settings.

Emerging research is also exploring novel applications for this compound. For instance, its potential antiviral properties are being investigated. mdpi.com In silico studies have suggested that this compound may act as an antagonist to key viral proteins. mdpi.com

Table 2: Key Research Areas and Future Directions for this compound

| Research Area | Current Focus | Emerging Trends & Future Directions |

| Mechanism of Action | Investigating antioxidant, anti-inflammatory, and neuroprotective pathways. nih.govumw.edu.pl | Elucidating specific molecular targets and signaling cascades (e.g., Nrf2, JAK1/STAT3); understanding structure-activity relationships. nih.govumw.edu.plnih.gov |

| Biosynthesis & Production | Isolation from natural plant sources like Echinacea and Cistanche. mdpi.comnih.gov | Elucidation of complete biosynthetic pathways; development of biotechnological production methods (e.g., cell/tissue culture, heterologous expression). nih.govtandfonline.com |

| Clinical Research | Primarily preclinical studies in cell and animal models. mdpi.com | Need for well-designed, large-scale human clinical trials to validate therapeutic efficacy. mdpi.comnih.gov |

| Novel Applications | Focus on neurodegenerative diseases, inflammation, and oxidative stress-related conditions. researchgate.nettaylorandfrancis.com | Exploration of antiviral, anti-cancer, and other potential therapeutic uses. nih.govmdpi.com |

特性

IUPAC Name |

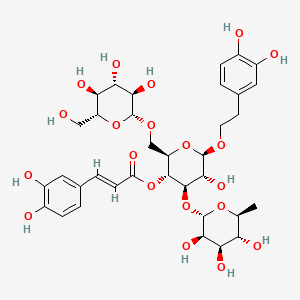

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBUXLDOLNLABB-ISAKITKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0033469 | |

| Record name | Echinacoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82854-37-3 | |

| Record name | Echinacoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082854373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echinacoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15488 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Echinacoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-α-L-mannopyranosyl-(1.fwdarw.3)-O-[β-D-glucopyranosyl-(1.fwdarw.6)]-, 4-[3-(3,4-dihydroxyphenyl)-2-propenoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECHINACOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I04O1DT48T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Phytochemical Sourcing and Biosynthetic Pathways of Echinacoside

Natural Occurrence and Distribution Across Plant Genera

Echinacoside is found across a diverse range of plant families and genera. nih.gov Initially discovered in the Echinacea genus (family Asteraceae), it has since been identified in approximately 40 plant species across 18 genera and 10 families. nih.gov The genera Cistanche (Orobanchaceae) and Echinacea (Asteraceae) are considered the primary natural sources for its isolation. nih.govnih.govresearchgate.net

The concentration of this compound can vary significantly based on the plant species, the specific part of the plant, and even the developmental stage. nih.govresearchgate.net For instance, in Cistanche tubulosa, the highest content has been found in the haustorium phloem. nih.gov In Echinacea angustifolia, the bark and secondary roots tend to contain the highest concentrations of the compound. researchgate.net While abundant in Echinacea angustifolia and Echinacea pallida, it is notably absent in Echinacea purpurea, which is rich in other compounds like cichoric acid. wikipedia.orgmdpi.com

Below is a table summarizing the reported plant sources of this compound.

| Family | Genus | Species |

| Asteraceae (Compositae) | Echinacea | Echinacea angustifolia, Echinacea pallida nih.govwikipedia.orgmdpi.com |

| Orobanchaceae | Cistanche | Cistanche deserticola, Cistanche tubulosa, Cistanche salsa, Cistanche sinensis nih.govresearchgate.netmdpi.com |

| Plantaginaceae | Plantago | Not specified nih.govresearchgate.net |

| Rosaceae | Rosa | Not specified nih.govresearchgate.net |

| Scrophulariaceae | Buddleja | Not specified nih.govresearchgate.net |

| Scrophulariaceae | Penstemon | Penstemon crandallii nih.govmdpi.com |

| Scrophulariaceae | Pedicularis | Pedicularis striata nih.gov |

| Lamiaceae | Rehmannia | Not specified nih.govresearchgate.net |

Precursor Metabolite Pathways in this compound Biosynthesis

The biosynthesis of this compound begins with primary metabolites that are channeled into specialized secondary metabolic pathways. The aromatic amino acids L-phenylalanine and L-tyrosine, derived from the shikimic acid pathway, serve as the foundational precursors for the two key structural components of this compound: the caffeic acid moiety and the hydroxytyrosol moiety. nih.govcellmolbiol.org

The shikimic acid pathway is a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (L-phenylalanine, L-tyrosine, and L-tryptophan) and other aromatic compounds. mdpi.comresearchgate.net This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate. researchgate.net Chorismate is a critical branch-point intermediate. researchgate.net Through the action of chorismate mutase, chorismate is converted to prephenate, which is the direct precursor for both L-phenylalanine and L-tyrosine. researchgate.netmdpi.com

L-phenylalanine enters the phenylpropanoid pathway, where it is converted through a series of enzymatic steps into p-coumaroyl-CoA and subsequently caffeoyl-CoA, which forms the caffeic acid portion of this compound. oup.com

L-tyrosine serves as the starting material for the biosynthesis of the hydroxytyrosol aglycone. nih.govnih.gov

Research in Cistanche tubulosa has elucidated two distinct upstream pathways for the biosynthesis of tyrosol, the unhydroxylated precursor to hydroxytyrosol, from L-tyrosine. nih.govresearchgate.net

Pathway 1 (Decarboxylation/Deamination/Reduction): This route involves a sequence of separate enzymatic reactions. It begins with the decarboxylation of L-tyrosine to produce tyramine, followed by oxidative deamination and subsequent reduction to yield tyrosol. nih.govresearchgate.net A similar pathway has been proposed in olive, involving tyrosine decarboxylase (TyDC) to form tyramine. mdpi.com

Pathway 2 (Transamination/Decarboxylation/Reduction): This alternative, microbial-like pathway involves an initial transamination of L-tyrosine, followed by decarboxylation and reduction steps to form tyrosol. nih.govresearchgate.net

Another proposed route in some plants suggests that L-tyrosine is converted to 4-hydroxyphenylpyruvic acid (4-HPP), which is then transformed into 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govfrontiersin.org This aldehyde is finally reduced by an alcohol dehydrogenase to tyrosol. nih.govfrontiersin.org

Shikimic Acid Pathway Intermediates

Enzymatic Assembly and Downstream Modifications to this compound

Once the primary precursors—caffeoyl-CoA and hydroxytyrosol (derived from tyrosol)—are synthesized, they undergo a series of downstream enzymatic modifications to assemble the final this compound molecule. The complete assembly process has been characterized in Cistanche tubulosa and reveals a specific sequence of glycosylation and acylation events. nih.govresearchgate.netresearcher.life The biosynthesis proceeds through the formation of acteoside (also known as verbascoside), which is the direct precursor to this compound. nih.govresearchgate.net

The pathway from hydroxytyrosol to acteoside involves several key modification reactions, including hydroxylation, glycosylation, and acylation. oup.comnih.gov

Glucosylation, the attachment of glucose units, is a critical step catalyzed by UDP-dependent glycosyltransferases (UGTs). researchgate.net The assembly of this compound involves multiple, sequential glucosylation steps. researchgate.netresearcher.life

The hydroxytyrosol aglycone is first glucosylated to form hydroxytyrosol glucoside.

The central sugar core is further modified with other sugars (rhamnose).

A crucial, final step in the pathway is the glucosylation of acteoside. An additional glucose molecule is attached to the existing glucose moiety of acteoside to form this compound. nih.govresearchgate.netresearcher.life

The formation of acteoside from its precursors involves several other vital enzymatic modifications. nih.govresearchgate.netresearcher.life

Acylation: This step involves the transfer of the caffeoyl group from caffeoyl-CoA to the glycosylated hydroxytyrosol intermediate. oup.comnih.gov This ester bond formation is a defining feature of phenylethanoid glycosides.

Hydroxylation: The conversion of the tyrosol moiety into the dihydroxyphenylethanol (hydroxytyrosol) moiety and the p-coumaroyl group into the caffeoyl group requires specific hydroxylation reactions. nih.govresearchgate.net These are often catalyzed by cytochrome P450 monooxygenases (CYP) or polyphenol oxidases (PPO), which add a second hydroxyl group to the phenol ring, creating the characteristic catechol structure. nih.govresearchgate.netnih.gov

Rhamnosylation: In addition to glucosylation, the attachment of a rhamnose sugar to the central glucose unit is a key step in forming the trisaccharide backbone of this compound. nih.govresearchgate.netresearcher.life This process is also catalyzed by specific glycosyltransferases.

The elucidated pathway in Cistanche tubulosa shows a distinct assembly process starting from tyrosol that includes sequential glucosylation, acylation, hydroxylation, and rhamnosylation to form acteoside, which is then finally converted to this compound via a terminal glucosylation step. nih.govresearchgate.netresearcher.life

Conversion from Acteoside to this compound

The biosynthesis of this compound concludes with the enzymatic conversion of its immediate precursor, acteoside (also known as verbascoside). This final step is a crucial glycosylation event. Research has elucidated that the conversion involves the attachment of a second glucose molecule to the acteoside structure.

Specifically, the reaction is a final glucosylation that transforms acteoside into this compound. nih.govnih.govresearcher.lifecolab.wsresearchgate.net This process is catalyzed by a UDP-glucose:acteoside 1-O-glucosyltransferase, an enzyme that facilitates the transfer of a glucosyl group from a UDP-glucose donor to the acteoside molecule. nih.govebi.ac.uk The elucidation of the complete biosynthetic pathway in plants like Cistanche tubulosa has confirmed that this glucosylation is the terminal step in forming this compound, distinguishing it from other related phenylethanoid glycosides. nih.govnih.govresearchgate.net

Biotechnological Approaches for this compound Production

The increasing demand for this compound has driven the development of biotechnological methods as sustainable and controllable alternatives to traditional agricultural sourcing. These technologies focus on optimizing and scaling up production under controlled laboratory and industrial conditions. mdpi.comnih.gov

Plant cell and tissue culture represents a powerful platform for producing high-value secondary metabolites like this compound, independent of geographical and seasonal constraints. abres.itnih.gov Various in vitro techniques, including cell suspension and adventitious root cultures of Echinacea and Cistanche species, have been established to generate biomass and the target compound. nih.govtandfonline.com These systems allow for cultivation in sterile, controlled environments, ensuring product consistency and freedom from contaminants like pesticides and heavy metals. ayanabio.com

For industrial-scale production, these cultures are often scaled up in bioreactors, which enable the mass cultivation of plant cells and organs. mdpi.comtandfonline.com Airlift bioreactors, for instance, have been used successfully for adventitious root cultures of Echinacea, leading to biomass yields significantly higher than those from field-grown plants. tandfonline.com

A key strategy to boost the productivity of these culture systems is "elicitation," which involves adding specific signaling molecules (elicitors) to the culture medium to trigger the plant's defense responses and stimulate the synthesis of secondary metabolites. tandfonline.comnih.gov Elicitors can be biotic (e.g., yeast extract) or abiotic (e.g., methyl jasmonate, salicylic acid). nih.govnih.gov Research has shown that applying elicitors like methyl jasmonate (MeJA) at the appropriate time and concentration can significantly increase this compound accumulation without negatively impacting biomass growth. tandfonline.combohrium.com

| Plant Culture System | Elicitor & Concentration | Key Findings on this compound Production | Reference |

|---|---|---|---|

| Adventitious root co-culture of Echinacea purpurea and Echinacea pallida | Methyl Jasmonate (MeJA) at 25 µM | Increased this compound production to a maximum of 143.9 mg L⁻¹. | bohrium.com |

| Adventitious root cultures of E. angustifolia | Methyl Jasmonate (MeJA), added on day 28 | Increased this compound content threefold without reducing biomass. | tandfonline.com |

| Cell suspension cultures of Cistanche tubulosa | Methyl Jasmonate (MeJA) and Salicylic Acid (SA) | Optimized levels of elicitors are required for enhanced phenylethanoid glycoside (including this compound) production. | researchgate.net |

| Echinacea purpurea cell cultures | Yeast elicitor and Methyl Jasmonate (MeJA) | Stimulated the formation and accumulation of various phenolics, indicating an induction of secondary metabolite pathways. | nih.govthieme-connect.com |

Metabolic engineering and synthetic biology offer a frontier for the de novo production of complex plant-derived natural products in microbial or other host systems. This approach involves identifying all the genes encoding the enzymes in the this compound biosynthetic pathway and introducing them into a suitable host organism, effectively creating a cellular factory for the compound. nih.gov

Model organisms such as baker's yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli) are often chosen as chassis for this purpose due to their rapid growth and well-understood genetics. nih.govnih.gov Researchers have successfully reconstructed the entire biosynthetic pathway for phenylethanoid glycosides in these hosts. By expressing a combination of genes from different plant sources, scientists can direct the host's metabolism to produce not only this compound but also its precursors like acteoside and other related derivatives from simple sugars like glucose. nih.govnih.gov

Recent breakthroughs have demonstrated the high-level production of this compound in engineered Saccharomyces cerevisiae. nih.gov Through systematic engineering, including screening for highly active enzymes and optimizing metabolic flux, researchers have achieved significant titers in controlled fermentation environments. This approach has also been applied in plants, where heterologous expression of biosynthetic genes in tobacco has enabled the de novo synthesis of a variety of phenylethanoid glycosides. nih.govnih.gov These advancements provide a sustainable and scalable platform for the industrial production of this compound and other valuable PhGs. nih.govresearchgate.net

| Host Organism | Engineering Strategy | Product Titer | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | Engineered with key pathway enzymes for de novo synthesis from glucose. | 3617.4 ± 117.4 mg/L of this compound in a 5-L fed-batch fermenter. | nih.gov |

| Nicotiana benthamiana (Tobacco) | Heterologous expression of functional genes from the Cistanche tubulosa biosynthetic pathway. | Achieved de novo synthesis of 23 different phenylethanoid glycoside derivatives, including this compound. | nih.govnih.gov |

| Escherichia coli | Construction of the biosynthetic pathway for osmanthuside B, a key intermediate for this compound. | Produced 18.23 ± 1.81 mg/L of osmanthuside B from glucose. | nih.gov |

Pharmacological Activities and Molecular Mechanisms of Echinacoside

Neuroprotective Efficacy and Mechanistic Insights

Echinacoside exhibits significant neuroprotective effects, which have been observed in various in vivo and in vitro experimental models. nih.gov Its mechanisms of action are multifaceted, primarily involving the mitigation of oxidative stress and the suppression of neuroinflammatory responses. researchgate.netnih.gov These actions help protect neurons from damage and death, suggesting potential applications in addressing neurodegenerative conditions. nih.gov

A primary mechanism underlying the neuroprotective effects of this compound is its ability to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the capacity of biological systems to detoxify these reactive intermediates. nih.gov The central nervous system is particularly susceptible to oxidative damage due to its high energy demands. nih.gov this compound addresses this vulnerability through direct and indirect antioxidant actions. nih.govnih.gov

This compound is recognized for its potent antioxidant and free radical-scavenging properties. nih.govdovepress.com It can directly neutralize harmful reactive oxygen species (ROS), which are often generated in excess during pathological conditions. nih.gov In experimental models using the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a substance known to induce ROS generation, this compound treatment markedly suppressed the production of these species. nih.gov This direct scavenging activity helps protect neuronal cells from oxidative damage. nih.gov Further evidence of its efficacy is the observed reduction in malondialdehyde (MDA) levels, a key end-product and marker of lipid peroxidation caused by ROS. nih.gov

Research Findings on this compound and ROS Scavenging

| Experimental Model | Key Findings | Reference |

|---|---|---|

| SH-SY5Y neuroblastoma cells treated with MPP+ | This compound directly inhibits MPP+-induced ROS generation. | nih.gov |

| SH-SY5Y neuroblastoma cells | This compound treatment decreased levels of malondialdehyde (MDA), an indicator of lipid peroxidation. | nih.gov |

| General Review | Antioxidative and ROS-scavenging action is one of the most well-known and accepted bioactivities of this compound. | dovepress.com |

Beyond direct scavenging, this compound enhances the cell's own defense mechanisms against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a critical transcription factor that regulates the expression of numerous antioxidant and detoxification genes. mdpi.com

Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein-1 (Keap1). nih.govmdpi.com Research indicates that this compound can decrease the expression of Keap1, which allows Nrf2 to translocate to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the DNA, promoting the transcription of key cytoprotective enzymes. mdpi.com Studies have shown that this compound treatment leads to the upregulation of several of these Nrf2-dependent enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD2), and subunits of glutamate-cysteine ligase (GCLC and GCLM). nih.govnih.govmdpi.com The activation of this Nrf2/HO-1 axis constitutes a robust defense against oxidative stress-induced neuronal injury. nih.gov

This compound's Effect on the Nrf2 Antioxidant Pathway

| Target Protein/Pathway | Effect of this compound | Observed Outcome | Reference |

|---|---|---|---|

| Keap1 | Decreased expression | Reduces inhibition of Nrf2. | nih.gov |

| Nrf2 | Promotes nuclear translocation/accumulation | Activates transcription of antioxidant genes. | nih.govnih.govmdpi.com |

| HO-1 | Upregulated expression | Provides cytoprotection against oxidative stress. | nih.govnih.govmdpi.com |

| NQO1 | Upregulated expression | Enhances detoxification of quinones. | nih.govmdpi.com |

| SOD2, GCLC, GCLM | Upregulated expression | Increases antioxidant capacity. | nih.govmdpi.com |

Chronic neuroinflammation, often mediated by glial cells such as microglia, is a key contributor to the progression of various neurodegenerative diseases. nih.govfrontiersin.org this compound has demonstrated significant anti-neuroinflammatory properties by inhibiting the activation of microglia and reducing the production of pro-inflammatory signaling molecules. nih.govjst.go.jp

Microglia are the primary immune cells of the central nervous system. In response to injury or pathogens, they become activated, a state characterized by morphological changes and the release of inflammatory factors. jst.go.jpfrontiersin.org While this response is initially protective, chronic activation can be detrimental to surrounding neurons. frontiersin.org

Multiple studies have shown that this compound can effectively suppress microglial activation. nih.govjst.go.jp In animal models of epilepsy and Parkinson's disease, this compound treatment was found to reduce the activation state of microglia in the hippocampus and substantia nigra, respectively. nih.govfrontiersin.orgjst.go.jp This is often measured by a decrease in the expression of Ionized calcium-binding adapter molecule 1 (Iba-1), a protein specifically upregulated in activated microglia. nih.govnih.govmdpi.com In vitro studies using lipopolysaccharide (LPS) to stimulate microglia have confirmed these findings, showing that this compound inhibits the characteristic morphological changes of activation and suppresses Iba-1 expression. frontiersin.orgfrontiersin.orgnih.gov

Research Findings on this compound and Microglial Activation

| Experimental Model | Key Findings | Reference |

|---|---|---|

| Kainic acid-induced seizure model (rats) | Suppressed kainic acid-induced microglial activation in the hippocampus. | jst.go.jp |

| MPTP-induced Parkinson's disease model (mice) | Inhibited microglial activation, indicated by decreased Iba-1 marker expression. | nih.govfrontiersin.orgmdpi.com |

| LPS-stimulated N9 and BV2 microglial cells (in vitro) | Attenuated the activation of microglia and suppressed Iba-1 expression. | frontiersin.orgfrontiersin.orgnih.gov |

| Chronic Unpredictable Mild Stress model (mice) | Reduced levels of Iba-1, indicating attenuated microglial activation. | nih.gov |

A major consequence of microglial activation is the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov These molecules orchestrate the inflammatory response but can be neurotoxic at sustained high levels. nih.govnih.gov

This compound has been shown to potently suppress the production and release of these key cytokines. jst.go.jpnih.gov In various in vivo models, including those for epilepsy, Parkinson's disease, and depression, administration of this compound led to a significant reduction in the levels of TNF-α, IL-1β, and IL-6 in the brain. jst.go.jpnih.govnih.gov These findings have been consistently replicated in vitro, where this compound markedly decreased the mRNA levels and secretion of these pro-inflammatory cytokines from LPS-stimulated microglial cells. frontiersin.orgnih.gov This suppression of inflammatory mediators is a crucial component of its neuroprotective activity. nih.govnih.gov

Effect of this compound on Pro-inflammatory Cytokine Production

| Cytokine | Experimental Model | Effect of this compound | Reference |

|---|---|---|---|

| TNF-α | Kainic acid-induced seizure model (rats) | Suppressed gene expression. | jst.go.jp |

| TNF-α | LPS-stimulated BV2 cells (in vitro) | Markedly decreased mRNA level. | nih.gov |

| TNF-α | APP/PS1 mouse model of Alzheimer's | Reduced release. | nih.gov |

| IL-1β | Kainic acid-induced seizure model (rats) | Suppressed gene expression. | jst.go.jp |

| IL-1β | CUMS model of depression (mice) | Significantly decreased levels. | nih.gov |

| IL-1β | LPS-stimulated BV2 cells (in vitro) | Markedly decreased mRNA level. | nih.gov |

| IL-6 | Kainic acid-induced seizure model (rats) | Suppressed gene expression. | jst.go.jp |

| IL-6 | MPTP-induced Parkinson's model (mice) | Decreased levels. | nih.gov |

| IL-6 | LPS-stimulated BV2 cells (in vitro) | Markedly decreased mRNA level. | nih.gov |

Regulation of Microglial M1/M2 Polarization

Anti-apoptotic Pathways in Neuronal Cells

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. This compound exerts neuroprotective effects by interfering with several key pathways involved in apoptosis.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the mitochondrial pathway of apoptosis, comprising both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of Bax to Bcl-2 is a critical determinant of cell fate, with an increased ratio promoting apoptosis. frontiersin.org

This compound has been demonstrated to modulate this ratio in favor of cell survival. frontiersin.org For instance, in rat pheochromocytoma (PC12) cells exposed to hydrogen peroxide (H2O2)-induced oxidative stress, this compound prevented the increase in the Bax/Bcl-2 ratio, thereby inhibiting apoptosis. frontiersin.orgthieme-connect.com It achieves this by down-regulating the expression of the pro-apoptotic protein Bax and up-regulating the expression of the anti-apoptotic protein Bcl-2. nih.govspandidos-publications.comthieme-connect.com This action helps to maintain mitochondrial integrity and prevent the downstream activation of apoptotic cascades.

The release of cytochrome c from the mitochondria into the cytosol is a pivotal event in the intrinsic apoptotic pathway. embopress.orgnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which leads to the activation of a cascade of caspases, the executioner proteases of apoptosis. embopress.orgnih.gov

This compound has been shown to inhibit both the release of cytochrome c and the subsequent activation of caspases, such as caspase-3. frontiersin.orgnih.govchemfaces.com In neuronal cells, this compound treatment can prevent the release of cytochrome c from the mitochondria following insults like rotenone exposure. chemfaces.com This inhibition of cytochrome c release, in turn, prevents the activation of caspase-3, a key executioner caspase. nih.govchemfaces.com The anti-apoptotic action of this compound in antagonizing TNFα-induced apoptosis in SH-SY5Y human neuroblastoma cells has been linked to its ability to inhibit caspase-3 activity. nih.gov

The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is known to play a role in cell survival and proliferation. spandidos-publications.com The activation of the ERK pathway has been linked to the anti-apoptotic effects of this compound.

Studies have shown that this compound can inhibit the release of cytochrome c and the activation of caspase-3 through the activation of the ERK pathway in neuronal cells. frontiersin.orgchemfaces.com In some cancer cell models, however, this compound has been found to suppress ERK1/2 activity to induce apoptosis, highlighting a context-dependent role for this pathway. spandidos-publications.com In the context of neuroprotection against rotenone-induced injury, transient exposure to this compound was sufficient to protect neuronal cells by activating the Trk-ERK pathway, which subsequently inhibited cytochrome c release and caspase-3 activation. chemfaces.com Conversely, in non-small cell lung cancer cells, this compound was found to inhibit the Raf/MEK/ERK signaling pathway to induce pyroptosis. nih.govresearchgate.net

Inhibition of Caspase Activation and Cytochrome c Release

Endoplasmic Reticulum Stress Alleviation

The endoplasmic reticulum (ER) is crucial for protein folding and calcium homeostasis. The accumulation of misfolded or unfolded proteins in the ER lumen leads to ER stress, which, if prolonged or severe, can trigger apoptotic cell death. researchgate.netfrontiersin.org ER stress is implicated in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govfrontiersin.org

This compound has been shown to protect neurons by alleviating ER stress. nih.govnih.gov In models of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), this compound was found to protect nigrostriatal neurons by reducing ER stress both in vivo and in vitro. nih.govnih.gov One of the validated mechanisms is the reduction of the 6-OHDA-induced accumulation of seipin, a protein linked to motor neuron disease and ER stress. nih.govnih.gov this compound was shown to relieve ER stress through the Grp94/Bip-ATF4-CHOP signaling pathway. nih.gov

Furthermore, in a mouse model of Alzheimer's disease, this compound was found to inhibit the phosphorylation of the ER stress sensor PERK (PKR-like endoplasmic reticulum kinase). frontiersin.org This action helps to reduce the downstream consequences of ER stress, such as the increased translation of BACE1, an enzyme involved in the production of amyloid-β plaques. frontiersin.org By ameliorating the morphological abnormalities of the ER and inhibiting the PERK/eIF2α pathway, this compound contributes to its neuroprotective effects. frontiersin.org

Table 2: Summary of this compound's Molecular Mechanisms

| Pharmacological Activity | Molecular Target/Pathway | Effect of this compound | Reference |

|---|---|---|---|

| Regulation of Microglial Polarization | M1/M2 Phenotype | Promotes shift from M1 to M2 | nih.gov |

| Inflammasome Modulation | NLRP3/CASP-1 Signaling | Inhibition | nih.gov |

| Anti-apoptosis | Bax/Bcl-2 Ratio | Decreased (favoring survival) | frontiersin.orgthieme-connect.com |

| Anti-apoptosis | Cytochrome c Release | Inhibition | frontiersin.orgchemfaces.com |

| Anti-apoptosis | Caspase-3 Activation | Inhibition | nih.govchemfaces.com |

| Anti-apoptosis | ERK Pathway | Activation (in neuroprotection) | frontiersin.orgchemfaces.com |

| ER Stress Alleviation | PERK Phosphorylation | Inhibition | frontiersin.org |

| ER Stress Alleviation | Grp94/Bip-ATF4-CHOP Pathway | Attenuation | nih.gov |

Inhibition of PERK Phosphorylation

This compound has been shown to inhibit the phosphorylation of the PKR-like endoplasmic reticulum kinase (PERK). nih.govnih.govresearchgate.net PERK is a crucial sensor of endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER. scbt.com Upon activation by ER stress, PERK phosphorylates itself, initiating a signaling cascade known as the unfolded protein response (UPR). nih.govscbt.com Chronic activation of the PERK pathway, however, can be detrimental. researchgate.net Research indicates that this compound can directly interfere with this process, thereby mitigating the downstream effects of excessive ER stress. nih.govnih.govresearchgate.net Studies have demonstrated that this compound exhibits a high affinity for both mouse and human PERK, suggesting a direct interaction. nih.govnih.govresearchgate.net

Modulation of PERK-FLNA Combination and F-actin Remodeling

The interaction between PERK and the actin-binding protein filamin-A (FLNA) is vital for maintaining cellular homeostasis, particularly in regulating the communication between the ER and the plasma membrane. nih.govfrontiersin.org Phosphorylation of PERK induced by ER stress disrupts this interaction, leading to the accumulation of filamentous actin (F-actin) and reduced contact between the ER and the plasma membrane. nih.govnih.govfrontiersin.org

This compound has been found to promote the combination of PERK and FLNA. nih.govnih.govresearchgate.net By doing so, it helps to modulate the remodeling of the F-actin cytoskeleton. nih.govnih.govresearchgate.net This action is significant as the PERK-FLNA interaction plays a role in expanding the junctions between the ER and the plasma membrane by regulating the F-actin network. nih.govfrontiersin.org The dimerization of PERK, rather than its kinase activity, appears to be the key factor in this regulatory process. nih.gov Furthermore, this compound has been observed to improve cytoskeletal stability by reinforcing F-actin structures, which is crucial for processes like meiotic progression in aging oocytes. nih.govresearchgate.net

Preservation of Mitochondrial Function and Dynamics

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their function and integrity. umw.edu.pl this compound has demonstrated a protective role in preserving mitochondrial function and dynamics. nih.govresearchgate.netdntb.gov.uaresearchgate.net It has been shown to restore mitochondrial membrane potential, which is essential for energy production and cell viability. nih.govresearchgate.netresearchgate.net

Moreover, this compound can reduce the levels of reactive oxygen species (ROS), which are harmful byproducts of mitochondrial respiration that can lead to oxidative stress. nih.govresearchgate.net It also downregulates the DNA damage marker γ-H2AX, indicating its ability to enhance genomic stability. nih.govresearchgate.net In the context of mitochondrial dynamics, this compound has been found to inhibit the translocation of Dynamin-related protein 1 (Drp1), a key protein in mitochondrial fission, into the mitochondria. umw.edu.pl By regulating the balance between mitochondrial fusion and fission, this compound helps to mitigate cellular dysfunction. nih.gov

Regulation of Autophagy and Proteostasis

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, thus maintaining cellular homeostasis, or proteostasis. nih.gov this compound has been shown to modulate autophagy through various mechanisms. nih.govresearchgate.net

Enhancement of α-Synuclein Clearance

The accumulation of α-synuclein is a hallmark of neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.netfrontiersin.org this compound has been found to promote the clearance of α-synuclein. nih.govresearchgate.net It achieves this by enhancing autophagy, which is a major pathway for the degradation of α-synuclein aggregates. nih.govnih.govfrontiersin.org Specifically, this compound can bind to Sirtuin 1 (SIRT1), which in turn activates Forkhead box subgroup O1 (FoxO1) to promote the transcription of autophagy-related genes. frontiersin.org This leads to the autophagic degradation of α-synuclein. frontiersin.org

Modulation of Autophagy-Lysosome Pathway

The autophagy-lysosome pathway is a critical route for the degradation of cellular waste. nih.govfrontiersin.org this compound has been shown to modulate this pathway to enhance cellular clearance mechanisms. nih.govresearchgate.net It can increase the expression of key autophagy-related proteins such as Beclin 1 and LC3-II. nih.govnih.gov This upregulation of autophagy machinery facilitates the degradation of cellular debris and misfolded proteins. nih.govnih.gov The mechanism of action often involves the inhibition of the mTOR signaling pathway, a key regulator of autophagy. nih.govfrontiersin.org

Modulation of Neurotrophic Factors and Signaling Pathways

This compound has demonstrated significant neuroprotective properties through its interaction with various neurotrophic factors and their associated signaling pathways. nih.gov These factors are crucial for the survival, development, and function of neurons. conicet.gov.argenome.jp The compound's ability to modulate these pathways underscores its therapeutic potential in the context of neurodegenerative diseases.

This compound has been shown to exert positive effects on the Brain-Derived Neurotrophic Factor (BDNF) and its downstream signaling component, the cAMP response element-binding protein (CREB). The BDNF-CREB pathway is fundamental for neuronal survival, synaptic plasticity, and neurogenesis. researchgate.net Research indicates that in models of depression induced by chronic unpredictable mild stress (CUMS), there is a decrease in the p-CREB/CREB ratio and BDNF expression in the hippocampus. nih.gov Treatment with this compound was found to reverse these effects by up-regulating both the BDNF levels and the p-CREB/CREB ratio. nih.gov This suggests that this compound's antidepressant-like effects may stem from its ability to improve hippocampal neurogenesis via the CREB-BDNF signaling pathway. nih.gov Further studies have confirmed that this compound can activate BDNF in the brain, which is a key element in its neuroprotective and potential antidepressant activities. nih.govfrontiersin.org

| Model System | Key Findings | Reference |

| Chronic Unpredictable Mild Stress (CUMS) induced depression in mice | This compound treatment reversed the CUMS-induced decrease in hippocampal p-CREB/CREB ratio and BDNF expression levels. | nih.gov |

| C57BL/6 Mice | This compound administration was linked to the activation of brain-derived neurotrophic factor (BDNF). | nih.gov |

This compound has been found to stimulate the expression of Glial cell line-derived neurotrophic factor (GDNF), a potent neurotrophic factor essential for the survival and maintenance of dopaminergic neurons. frontiersin.org In animal models of Parkinson's disease, this compound treatment significantly upregulated the expression of GDNF. nih.gov Studies using a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease showed that this compound increased the expression of GDNF as well as tyrosine hydroxylase (TH), GDNF family receptor α (GFRα1), and Ret in the substantia nigra. frontiersin.org In a rat model of vascular dementia, this compound was shown to up-regulate the expression of GDNF in the hippocampus, which contributed to the amelioration of ischemic neuronal damage and improved cognitive functions. frontiersin.orge-century.us This suggests that promoting GDNF secretion is a key mechanism behind this compound's neuroprotective effects. nih.gov

| Model System | Key Findings | Reference |

| MPTP-induced Parkinson's Disease mouse model | This compound upregulated the expression of GDNF in the midbrain. | nih.gov |

| MPTP-induced Parkinson's Disease mouse model | Increased the expression of GDNF, GFRα1, and Ret in the substantia nigra. | frontiersin.org |

| Vascular Dementia rat model | Upregulated hippocampal GDNF expression, alleviating ischemic injury and improving learning and memory. | e-century.us |

This compound actively modulates the Protein Kinase B (Akt) and the mechanistic Target of Rapamycin (mTOR) signaling pathways, which are central to cell survival, proliferation, and autophagy. dovepress.comnih.gov Research has shown that this compound can activate Akt and extracellular signal-regulated kinase (ERK), both of which are upstream of mTOR signaling. nih.govd-nb.info In a mouse model of Parkinson's disease, this compound was found to up-regulate the expression level of the survival signal p-AKT/AKT while decreasing the expression of mTOR. dovepress.comnih.gov This dual action is significant because while the activated AKT promotes cell survival, the inhibition of the mTORC1 complex can up-regulate autophagy, a cellular process for clearing aggregated proteins like α-synuclein. dovepress.comnih.gov It is speculated that this compound may inhibit the mTORC1 complex to enhance autophagy, while simultaneously activating Akt through the mTORC2 complex to promote the survival of dopamine neurons. dovepress.comnih.gov This regulatory activity on the Akt/mTOR pathway is also implicated in its potential as a treatment for depressive disorders. nih.govd-nb.info

| Model System | Key Findings | Reference |

| MPTP-induced Parkinson's Disease mouse model | Upregulated the expression of p-AKT/AKT and decreased the expression of mTOR. | dovepress.comnih.gov |

| C57BL/6 Mice (Depression Model) | Provided antidepressant-like effects via the activation of the AMPAR–Akt/ERK–mTOR pathway in the hippocampus. | nih.govd-nb.info |

| APP/PS1 Mice (Alzheimer's Model) | Activated the PI3K/AKT/Nrf2 signaling pathway, contributing to reduced oxidative stress. | nih.govresearchgate.net |

Promotion of GDNF Expression

Efficacy in Specific Neurodegenerative Disease Models

The neuroprotective mechanisms of this compound have been investigated in various models of neurodegenerative diseases, with a particular focus on Alzheimer's disease.

This compound has shown promise in mitigating the pathological hallmarks of Alzheimer's disease. frontiersin.org Studies on APP/PS1 transgenic mice, a model for AD, revealed that treatment with this compound improved cognitive function and significantly reduced the deposition of senile plaques in the brain. nih.govresearchgate.net

A primary mechanism by which this compound ameliorates AD pathology is through the inhibition of amyloid-beta (Aβ) production and aggregation. researchgate.net Aβ peptides, derived from the amyloid precursor protein (APP), are the main component of the amyloid plaques found in the brains of AD patients. frontiersin.org this compound has been found to dramatically decrease cerebral Aβ production and accumulation. frontiersin.org It achieves this, in part, by inhibiting the translation of β-secretase (BACE1), the rate-limiting enzyme responsible for the initial cleavage of APP. frontiersin.org In APP/PS1 mice, this compound treatment led to a decreased expression of BACE1. nih.govresearchgate.net Furthermore, in vitro studies have shown that this compound can directly inhibit the oligomerization of Aβ peptides, a critical step in the formation of neurotoxic amyloid plaques. researchgate.netrsc.org By blocking amyloid deposition and reducing its associated neurotoxicity, this compound helps to reverse cognitive deficits and cholinergic neuronal dysfunction in AD models. researchgate.netrsc.org

| Model System | Key Findings | Reference |

| 2 x Tg-AD mice | Dramatically decreased cerebral Aβ production and accumulation by inhibiting the translation of BACE1. | frontiersin.org |

| APP/PS1 mice | Significantly reduced the deposition of senile plaques and decreased the expression of BACE1. | nih.govresearchgate.net |

| Aβ 1-42-infused rat model | Ameliorated cognitive dysfunction by blocking amyloid deposition via inhibition of amyloid oligomerization. | researchgate.netrsc.org |

| SH-SY5Y cells treated with Aβ 1-42 | Inhibited Aβ 1-42 oligomerization and restored cell viability. | researchgate.netrsc.org |

Alzheimer's Disease (AD) Pathology Amelioration

Modulation of BACE1 Translation

This compound has been identified as a modulator of the enzymatic machinery responsible for the production of amyloid-β (Aβ), a key pathological hallmark of Alzheimer's disease (AD). nih.gov The primary enzyme in the amyloidogenic pathway is the β-site amyloid precursor protein cleaving enzyme 1, commonly known as BACE1. nih.gov Research indicates that the levels of BACE1 protein are often elevated in the brains of AD patients, while BACE1 mRNA levels remain relatively stable, suggesting that the regulation of BACE1 translation is a critical point for therapeutic intervention. nih.gov

Studies using transgenic mouse models of AD have demonstrated that this compound can significantly decrease the production and accumulation of cerebral Aβ. frontiersin.orgresearchgate.net This effect is attributed to its ability to inhibit the translation of BACE1. nih.govfrontiersin.org Investigations have shown that this compound treatment leads to a reduction in the protein level of BACE1 without altering its mRNA levels, confirming its role in post-transcriptional regulation. nih.gov This inhibitory action on BACE1 translation consequently reduces the enzymatic cleavage of the amyloid precursor protein (APP) into neurotoxic Aβ peptides, including Aβ40 and Aβ42. frontiersin.org Further evidence of this mechanism is the observed reduction in soluble APPβ (sAPPβ), a direct product of BACE1 activity, in the brains of this compound-treated AD model mice. nih.gov

The molecular mechanism underlying this effect involves the modulation of specific signaling pathways. One identified pathway is the PERK/eIF2α signaling cascade, which is linked to endoplasmic reticulum stress. nih.govfrontiersin.org By inhibiting the phosphorylation of PERK, this compound can interfere with the downstream signaling that promotes BACE1 translation. frontiersin.org Another reported mechanism involves the activation of the PI3K/AKT/Nrf2/PPARγ signaling pathway, which also results in the decreased expression of BACE1. researchgate.netnih.gov

Parkinson's Disease (PD) Therapeutic Potential

This compound demonstrates significant neuroprotective potential in experimental models of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. frontiersin.orgnih.gov Research shows that this compound can protect these neurons from degeneration and reduce the deposition of α-synuclein, a protein that aggregates in the brains of PD patients. frontiersin.org

The therapeutic effects of this compound in PD models are linked to its potent anti-inflammatory and neurotrophic functions. frontiersin.org It has been shown to inhibit the activation of microglia, the primary immune cells in the brain, which are implicated in the neuroinflammatory processes of PD. frontiersin.orgnih.gov By suppressing microglial activation, this compound reduces the production of pro-inflammatory cytokines. frontiersin.org Specifically, it has been found to decrease the expression of interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in the brains of MPTP-induced PD mice and in lipopolysaccharide (LPS)-stimulated microglial cells. frontiersin.org

The molecular mechanisms for these effects involve the modulation of key inflammatory and neurotrophic signaling pathways. This compound has been found to inhibit the IL-6/JAK2/STAT3 pathway, a critical signaling cascade in inflammation. frontiersin.org It decreases the phosphorylation of STAT3 at the tyrosine 705 residue, which is crucial for its activation and nuclear translocation. frontiersin.org Simultaneously, this compound can increase the expression of brain-derived neurotrophic factor (BDNF), a protein that supports the survival and growth of neurons. frontiersin.org Additional studies have pointed to its ability to inhibit the NLRP3 inflammasome signaling pathway (NLRP3/CASP-1/IL-1β), further contributing to its anti-neuroinflammatory effects. nih.govjst.go.jp

Effects in Amyotrophic Lateral Sclerosis (ALS) Models

This compound has shown promise as a therapeutic agent in preclinical models of Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease that affects motor neurons. nih.govnih.gov Research has explored its effects in models involving the SOD1 mutation, which is linked to a familial form of ALS. nih.gov

In vitro studies have demonstrated that this compound can directly benefit neuronal properties and rescue certain dysfunctions associated with astrocytes, the supportive glial cells in the central nervous system. nih.govresearchgate.net When neurons were treated with conditioned medium from SOD1-mutant astrocytes, which mimics the toxic environment in ALS, this compound treatment significantly rescued neuronal survival and prevented synapse loss. nih.gov

Furthermore, this compound has been shown to address specific molecular deficits in ALS models. It can rescue the suppressed expression of the glutamate transporter 1 (GLT1) in SOD1 transgenic astrocytes. nih.gov GLT1 is crucial for clearing excess glutamate from the synaptic cleft, and its dysfunction contributes to the excitotoxicity observed in ALS. By restoring GLT1 levels, this compound may help mitigate this damaging process. nih.gov These findings suggest that this compound possesses neuroprotective effects relevant to ALS, acting both directly on neurons and by modulating the function of astrocytes. nih.govresearchgate.net

Impact on Vascular Dementia (VD) Pathogenesis

This compound has been investigated for its potential to counteract the pathological processes of vascular dementia (VD), a form of cognitive impairment caused by cerebrovascular diseases and resulting brain ischemia. nih.gove-century.us Studies in rat models of VD, typically induced by blocking blood flow through the bilateral common carotid arteries, have shown that this compound can improve learning and memory functions. e-century.us

The neuroprotective effects of this compound in VD are largely attributed to its ability to alleviate ischemic neuronal injury. e-century.us One of the key mechanisms is the modulation of mitochondrial oxidative stress. e-century.us In VD model rats, this compound treatment was found to decrease the levels of reactive oxygen species (ROS) and increase the activity of superoxide dismutase (SOD), a major antioxidant enzyme, within the hippocampus. e-century.us

Furthermore, this compound influences the expression of crucial neurotrophic factors. It has been shown to up-regulate the expression of glial cell line-derived neurotrophic factor (GDNF) in the hippocampus of VD rats. nih.gove-century.us GDNF is known to promote the survival and maintenance of neurons, and its increased expression may contribute to the repair of ischemic brain damage. nih.gov Some evidence also suggests that this compound may play a role in regulating autophagy, a cellular process that can be either protective or detrimental in the context of ischemia-reperfusion injury, although this mechanism requires further investigation. researchgate.net

General Anti-inflammatory Activities

This compound exhibits broad anti-inflammatory properties by modulating the cellular and molecular components of the inflammatory response. Its activity has been observed in various experimental models, where it influences both the production of inflammatory mediators and the intracellular signaling pathways that govern their expression. frontiersin.orgnih.gov

Cytokine Profile Modulation (e.g., TNF-α, IL-1β, IL-6, IL-10, TGF-β1)

A significant aspect of this compound's anti-inflammatory effect is its ability to modulate the cytokine profile, balancing the expression of pro-inflammatory and anti-inflammatory molecules. In various models of inflammation, such as those induced by lipopolysaccharide (LPS) or in disease states like Parkinson's, this compound consistently reduces the secretion and mRNA expression of key pro-inflammatory cytokines. frontiersin.orgnih.gov These include tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.orgnih.gov

Conversely, this compound has been shown to enhance the production of anti-inflammatory cytokines. nih.gov For instance, in a study using LPS-stimulated rat intestine epithelial cells, this compound treatment increased the secretion and mRNA levels of interleukin-10 (IL-10) and transforming growth factor-beta 1 (TGF-β1). nih.gov IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in regulating immune responses and limiting host damage. nih.gov Similarly, in a mouse model of depression where neuroinflammation is a contributing factor, this compound treatment promoted the secretion of anti-inflammatory factors like IL-4 and IL-10 while suppressing pro-inflammatory ones. nih.gov This dual action of suppressing pro-inflammatory cytokines while boosting anti-inflammatory ones highlights its role as a modulator of immune homeostasis.

Table 1: Effect of this compound on Cytokine Expression in Different Models

| Model System | Pro-inflammatory Cytokines (Effect) | Anti-inflammatory Cytokines (Effect) | Reference |

| MPTP-induced Parkinson's Disease Mice | TNF-α (↓), IL-1β (↓), IL-6 (↓) | Not specified | frontiersin.org |

| LPS-induced BV2 Microglia | TNF-α (↓), IL-1β (↓), IL-6 (↓) | Not specified | frontiersin.org |

| LPS-induced Rat Intestine Epithelial Cells | TNF-α (↓), IL-6 (↓) | IL-10 (↑), TGF-β1 (↑) | nih.gov |

| CUMS-induced Depression Mice | Pro-inflammatory cytokines (↓) | Not specified | nih.gov |

| LPS-stimulated N9 Microglial Cells | TNF-α (↓), IL-1β (↓), IL-6 (↓) | IL-10 (↑), TGF-β (↑), IL-4 (↑) | nih.gov |

(↓) indicates decrease/inhibition; (↑) indicates increase/enhancement.

Signaling Pathway Interventions (e.g., NF-κB, mTOR/STAT3, JAK1/STAT3)

The anti-inflammatory effects of this compound are mediated through its intervention in several critical intracellular signaling pathways.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines. mdpi.com this compound has been shown to suppress inflammatory processes by regulating the NF-κB pathway, as observed in models of Parkinson's disease. jst.go.jpfood.gov.uk

mTOR/STAT3 Pathway: In a model of inflammatory bowel disease using LPS-stimulated rat intestine epithelial cells, this compound was found to attenuate inflammation and apoptosis by inhibiting the mammalian target of rapamycin (mTOR)/signal transducer and activator of transcription 3 (STAT3) pathway. nih.gov LPS treatment activated this pathway, and this compound was able to suppress this activation, thereby reducing the inflammatory response. nih.gov

JAK/STAT Pathway: The Janus kinase (JAK)/STAT pathway is a primary signaling cascade for a wide range of cytokines and growth factors. frontiersin.org The effect of this compound on this pathway appears to be context-dependent. In models of Parkinson's disease, this compound inhibits the pro-inflammatory IL-6/JAK2/STAT3 signaling pathway. frontiersin.org However, in a mouse model of depression, this compound was reported to activate the JAK1/STAT3 pathway, an effect linked to promoting neuronal cell growth and suppressing neuroinflammation. nih.gov This suggests that this compound may modulate different components of the JAK/STAT family or that its effects vary depending on the specific cellular context and pathological condition.

Table 2: Modulation of Inflammatory Signaling Pathways by this compound

| Signaling Pathway | Effect of this compound | Experimental Model | Reference |

| NF-κB | Inhibition/Regulation | Parkinson's Disease | jst.go.jpfood.gov.uk |

| mTOR/STAT3 | Inhibition | LPS-induced Rat Intestine Epithelial Cells | nih.gov |

| IL-6/JAK2/STAT3 | Inhibition | Parkinson's Disease | frontiersin.org |

| JAK1/STAT3 | Activation | CUMS-induced Depression | nih.gov |

Antioxidant Properties Beyond Neuroprotection

This compound, a phenylethanoid glycoside, demonstrates significant antioxidant activities that extend beyond its well-documented neuroprotective effects. researchgate.netnih.gov These properties are attributed to its unique chemical structure, which includes multiple hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals. researchgate.netmdpi.com Its antioxidant capacity is a key component of its various therapeutic potentials, including anti-inflammatory, hepatoprotective, and cardioprotective effects. scielo.brtaylorandfrancis.com

This compound exhibits potent direct radical scavenging activity. In vitro studies have demonstrated its ability to effectively quench various free radicals. One common method to evaluate this capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Research has shown that this compound has a high capacity to quench DPPH radicals, with one study reporting a half-maximal effective concentration (EC50) of 6.6 microM. researchgate.net This activity is attributed to the phenolic components of its structure. researchgate.netnih.gov The direct interaction with free radicals helps to prevent oxidative damage to cellular components. researchgate.net

| Assay | Finding | Source |

|---|---|---|

| DPPH Radical Scavenging | This compound demonstrated the highest capacity to quench DPPH radicals among several tested phenolic compounds, with an EC50 value of 6.6 microM. | researchgate.net |

| General Antioxidant Properties | This compound is recognized for its potent antioxidant and free radical scavenging properties. | nih.gov |

Beyond directly neutralizing radicals, this compound exerts its antioxidant effects indirectly by boosting the body's endogenous antioxidant defense systems. It has been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). scielo.br These enzymes play a crucial role in detoxifying reactive oxygen species (ROS). For instance, in a study on sepsis-induced liver injury in rats, treatment with this compound significantly increased the levels of catalase, SOD, and GSH-Px in liver tissue. scielo.br Similarly, in a model of doxorubicin-induced cardiac injury, this compound treatment increased the levels of glutathione (GSH), a critical component of the antioxidant system. nih.gov

| Study Model | Enzyme/Molecule | Effect of this compound | Source |

|---|---|---|---|

| Sepsis-induced liver injury in rats | Catalase (CAT), Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px) | Significantly increased levels in liver tissue. | scielo.br |

| Doxorubicin-induced cardiac injury (in vitro and in vivo) | Glutathione (GSH) | Significantly increased levels. | nih.gov |

| Sepsis-induced acute lung injury in mice | Superoxide Dismutase (SOD) | Reversed the decrease in SOD activity. | nih.gov |

Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cell damage. A key marker and end-product of this process is malondialdehyde (MDA). mdpi.combiocompare.com this compound has been shown to effectively inhibit lipid peroxidation, as evidenced by its ability to reduce MDA levels in various models of oxidative stress. scielo.brnih.gov In studies on doxorubicin-induced cardiotoxicity and sepsis-induced organ injury, this compound treatment led to a significant decrease in MDA levels, indicating a protective effect against cellular membrane damage caused by oxidative stress. scielo.brnih.govdergipark.org.tr This reduction in lipid peroxidation helps maintain cell integrity and function. mdpi.com

This compound's antioxidant effects are also mediated through the regulation of key signaling pathways, notably the Sirtuin 1 (SIRT1) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathways.

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. nih.govscielo.br this compound can activate this pathway, leading to the increased expression of downstream antioxidant enzymes. scielo.br For example, it has been shown to promote the nuclear translocation of Nrf2 and increase the expression of HO-1. nih.govscielo.br

Furthermore, this compound has been found to activate SIRT1, a deacetylase that plays a crucial role in regulating cellular stress responses, including oxidative stress. nih.govnih.gov Activated SIRT1 can deacetylate Nrf2, which promotes its stability and enhances the expression of downstream antioxidant proteins. nih.govresearchgate.net Studies on sepsis-induced acute lung injury have demonstrated that this compound activates SIRT1, which in turn enhances the Nrf2 pathway, mitigating oxidative stress and cellular injury. nih.govnih.gov This intricate regulation highlights a sophisticated mechanism by which this compound orchestrates cellular antioxidant defenses. nih.govnih.govresearchgate.net

Influence on Lipid Peroxidation and Malondialdehyde Formation

Antineoplastic and Anti-cancer Effects

This compound has demonstrated promising antineoplastic and anti-cancer properties in various studies. dergipark.org.trnih.gov It has been shown to inhibit the growth and proliferation of several types of cancer cells, including those of the colon, breast, liver, and bone. nih.govmdpi.comkarger.com One of the key mechanisms underlying its anti-cancer activity is the inhibition of the nucleotide pool sanitizing enzyme MTH1 (MutT homolog 1). nih.govdovepress.com Inhibition of MTH1 in cancer cells leads to the incorporation of oxidized nucleotides into DNA, causing extensive DNA damage and subsequently, apoptosis and cell cycle arrest. nih.govbiorxiv.org

A significant aspect of this compound's anti-cancer effect is its ability to induce cell cycle arrest, thereby halting the proliferation of cancer cells. mdpi.comnih.gov Research has shown that this compound treatment can block cancer cells at specific phases of the cell cycle.

For instance, in human osteosarcoma (MG-63) cells, this compound treatment led to a dose-dependent increase in the percentage of cells in the G1 phase, with a corresponding decrease in the S and G2/M phases. dovepress.com After treatment with 80 μM of this compound for 24 hours, the proportion of cells in the G0/G1 phase increased from 43% to 80%. dovepress.com This G1 phase arrest was associated with the upregulation of the G1/S-CDK inhibitor p21. nih.govdovepress.com

| Cancer Cell Line | Concentration of this compound | Effect on Cell Cycle | Key Molecular Change | Source |

|---|---|---|---|---|

| Human Osteosarcoma (MG-63) | 80 μM | Arrested cells in G1 phase (increase from 43% to 80%). | Upregulation of p21. | dovepress.com |

| Human Colorectal Cancer (SW480) | 80 μM | Blocked cells at G1 phase (increase from 42% to 74.5%). | Upregulation of p21 (CDKN1B). | mdpi.com |

| Hepatocellular Carcinoma (HepG2) | Dose-dependent | Inhibited proliferation. | Enhanced expression of p21. | nih.gov |

Apoptosis Induction in Malignant Cells

Mitochondrial Pathway Activation

Role of Caspases, Bax, Bcl-2, and CytoC Release

Table 1: Effect of this compound on Apoptosis-Related Proteins in Different Cancer Cell Lines ```html

| Cancer Cell Line | Effect on Bcl-2 | Effect on Bax | Effect on Cytochrome c Release | Effect on Caspase-3 |

|---|---|---|---|---|

| Endometrial Cancer (Ishikawa, HEC-1-B) | Decreased nih.gov | Increased nih.gov | Implied by mitochondrial pathway activation nih.gov | Potential target nih.gov |

| Colorectal Cancer (SW480) | Decreased sysrevpharm.org | Increased sysrevpharm.org | Increased sysrevpharm.org | Increased active form sysrevpharm.org |

| Hepatocellular Carcinoma (HepG2) | Downregulated | Upregulated [14, 22] | Increased release | Activated |

Inhibition of Cancer Cell Proliferation and Invasion

Beyond inducing apoptosis, this compound actively hinders the growth and spread of malignant cells. It has been shown to inhibit the proliferation of a range of cancer cell lines, including those of the breast, liver, colorectum, and endometrium, often in a dose- and time-dependent manner. dovepress.comFor instance, in endometrial cancer cells, this compound was found to significantly decrease cell viability and inhibit colony formation. dovepress.comSimilarly, it has been reported to reduce cell proliferation in PC3 prostate cancer cells.

dergipark.org.tr

Furthermore, this compound has demonstrated the ability to suppress the invasion and migration of cancer cells, which are critical steps in metastasis. d-nb.infoIn PC3 prostate cancer cells, this compound treatment led to a significant reduction in cell invasion. dergipark.org.trThis anti-invasive activity is associated with the regulation of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). Specifically, this compound was found to decrease the expression of MMP2 and MMP9, enzymes that degrade the extracellular matrix, while increasing the expression of TIMP1 and TIMP2. dergipark.org.trSimilar inhibitory effects on invasion and migration have been observed in breast cancer and liver cancer cells.

sysrevpharm.orgdovepress.com

Modulation of Cancer-Related Signaling Pathways

The anticancer effects of this compound are underpinned by its ability to interfere with key signaling pathways that are frequently dysregulated in cancer, promoting cell survival, proliferation, and invasion.

PI3K/Akt Pathway Dysregulation

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is one of the most commonly over-activated pathways in human cancers, playing a central role in cell growth, proliferation, and survival. dovepress.comaacrjournals.orgThis compound has been shown to effectively inhibit this pathway in various cancer types. In endometrial cancer cells, this compound treatment significantly reduced the expression levels of PI3K and phosphorylated Akt (p-Akt). dovepress.comThe inhibition of the PI3K/Akt pathway was further confirmed by the enhanced anticancer effects of this compound when used in combination with a PI3K inhibitor. dovepress.comSimilarly, in hepatocellular carcinoma, this compound was found to suppress the PI3K/Akt signaling pathway, contributing to its anti-proliferative and pro-apoptotic functions. nih.govStudies on ovarian cancer have also revealed that this compound downregulates the phosphorylation of PI3K, Akt, and mTOR, key components of this pathway. x-mol.netRecent research also suggests that this compound can inhibit colorectal cancer metastasis by modulating gut microbiota, which in turn suppresses the PI3K/Akt signaling pathway.

nih.govTable 2: Impact of this compound on PI3K/Akt Pathway Components in Various Cancers

Generated html Wnt/β-Catenin Signaling Pathway Intervention

The Wnt/β-catenin signaling pathway is another critical pathway implicated in the development and progression of many cancers, including breast cancer. researchgate.netmdpi.comAberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it activates the transcription of genes involved in cell proliferation and survival. mdpi.comThis compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway. x-mol.netnih.govIn breast cancer cells, this compound treatment has been shown to reduce the protein expression of key components of this pathway, including phospho-LRP6, total LRP6, phospho-Dvl2, active β-catenin, and total β-catenin. nih.govConsequently, the expression of Wnt target genes such as LEF1, CD44, and cyclin D1 was also significantly inhibited. nih.govThese findings were further corroborated in an in vivo breast cancer xenograft model, where this compound treatment reduced tumor growth and was accompanied by a decrease in Wnt/β-catenin signaling.

nih.govTable of Compound Names

Compound Name 53BP1 8-oxoG 8-oxodG Akt Apigenin Asparanin A Axin B-cell lymphoma 2 (Bcl-2) Bad Bak Bax β-catenin Bid Bok Caffeic acid Caffeic acid phenethyl ester (CAPE) Caspase-3 Caspase-9 CD44 CDKN1B (p21) Chrysin Cichoric acid Cyclin B1 Cyclin D1 Cytochrome c (CytoC) DIABLO (SMAC) Dvl2 E-Cadherin This compound Endo G Fas FasL GSK3β HtrA Insulin-like growth factor-1 Interleukin-6 (IL-6) Isoquercitrin JNK Lapatinib LEF1 Lipopolysaccharide (LPS) LRP6 Luteolin LY294002 Mcl-1 MMP2 MMP9 mTOR N-cadherin Nimbolide p-Akt p-ERK p-JNK p21 p53 PARP Phosphoinositide 3-kinase (PI3K) Quercetin Rottlerin Snail STAT3 Survivin Tamarixetin TIMP1 TIMP2 TREM2 Twist UBR5 VEGF-A Verbascoside Vim Wnt Zeb1

Modulation of Cancer-Related Signaling Pathways

MAPK Pathway Modulation

This compound (ECH) has been shown to exert influence over the Mitogen-Activated Protein Kinase (MAPK) signaling pathway as a part of its mechanism of action in various biological contexts. The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Research indicates that ECH can modulate this pathway to achieve its therapeutic effects, particularly in cancer.